molecular formula C19H26N4O B10813728 2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole

2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B10813728
M. Wt: 326.4 g/mol
InChI Key: HUBFXZZXLSNYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole is a novel synthetic benzimidazole derivative intended for investigative oncology and drug discovery research. This compound features a strategically designed molecular structure, incorporating a tert-butyl group and a morpholinoethyl side chain, which are known to influence bioavailability and target binding . Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a range of biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . This compound is of significant interest in anticancer research, as analogs within this chemical class have demonstrated potent cytotoxic potential by acting as DNA minor groove binders and inhibitors of key enzymes like topoisomerase II (Topo II), which is crucial for DNA replication and cell proliferation . The morpholine ring, a common pharmacophore, is frequently employed in drug design to enhance solubility and metabolic stability, and is found in compounds with diverse pharmacological activities . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to determine the compound's specific activity, mechanism of action, and applicability to their biological systems.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

4-[2-(2-tert-butylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine

InChI

InChI=1S/C19H26N4O/c1-19(2,3)17-14-23-16-7-5-4-6-15(16)22(18(23)20-17)9-8-21-10-12-24-13-11-21/h4-7,14H,8-13H2,1-3H3

InChI Key

HUBFXZZXLSNYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=N1)CCN4CCOCC4

Origin of Product

United States

Biological Activity

2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole class. This compound exhibits significant biological activities, making it a candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O, with a molecular weight of 326.4 g/mol. The structure features a tert-butyl group at the 2-position and a morpholinyl ethyl substituent at the 9-position of the imidazo[1,2-a]benzimidazole core. This unique configuration enhances its solubility and bioavailability, which are critical for its biological activity.

Structural Representation

ComponentDescription
Core StructureImidazo[1,2-a]benzimidazole
SubstituentsTert-butyl group and morpholinyl ethyl group
Molecular Weight326.4 g/mol

Biological Activity

Research indicates that compounds within the imidazo[1,2-a]benzimidazole class demonstrate a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound warrant further investigation.

Antitumor Activity

A study evaluating various imidazobenzimidazole derivatives showed that certain compounds exhibit significant cytotoxic effects against human cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against lung cancer cell lines (e.g., A549) .
  • Mechanism of Action : These compounds often induce apoptosis and arrest the cell cycle at specific phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation .

Antimicrobial Activity

Research has also indicated antimicrobial properties for derivatives of this compound. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Efficacy : Compounds with similar structures demonstrated significant antibacterial activity in broth microdilution tests .
  • Potential Applications : These findings suggest that such compounds could be developed into new antimicrobial agents.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Imidazo[1,2-a]benzimidazole Core : This involves cyclization reactions between appropriate precursors.
  • Introduction of Substituents : The tert-butyl and morpholinyl groups are introduced through alkylation or coupling reactions.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1CyclizationImidazole derivatives
2AlkylationTert-butyl halides
3CouplingMorpholine derivatives

Study on Antitumor Activity

In a recent study involving various imidazobenzimidazole derivatives:

  • Compound Tested : A derivative similar to this compound showed an IC50 value of approximately 3 µM against A549 cells.
  • Findings : The compound induced apoptosis as confirmed by Hoechst staining and annexin V-FITC assays .

Study on Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of compounds related to this class:

  • Tested Organisms : Escherichia coli and Staphylococcus aureus.
  • Results : Significant inhibition was observed at concentrations as low as 10 µg/mL .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including the compound in focus, exhibit significant anticancer properties. The mechanism of action is primarily associated with the inhibition of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action :
    • Inhibition of Kinases : The compound has been shown to inhibit various kinases, including those involved in the signaling pathways that regulate cell growth and apoptosis. For instance, it may target the p38 MAP kinase , which plays a crucial role in inflammatory responses and cancer progression .
    • Impact on Tumor Microenvironment : By modulating the tumor microenvironment, these compounds can enhance the efficacy of existing therapies and reduce resistance mechanisms .
  • Case Studies :
    • In vitro studies have reported that 2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole shows promising results against various cancer cell lines, including colorectal and breast cancer models. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .

Antimicrobial Properties

Beyond anticancer activity, this compound also exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research indicates that it can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

  • Antibacterial Activity :
    • Studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the morpholine substituent or variations in the tert-butyl group can significantly influence biological activity.

ModificationEffect on Activity
Increasing hydrophobicityEnhanced cell membrane penetration
Altering substituents on the benzimidazole ringImproved selectivity towards cancer cells

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents :

  • The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to smaller groups (e.g., H in 3-(n-pentyl)-IMBI) or aryl groups (e.g., 4-methylphenyl in ). This may improve membrane permeability but reduce binding pocket compatibility in certain targets .
  • Electron-donating groups (e.g., p-methoxy in ) correlate with antioxidant activity, likely due to radical stabilization .

Position 9 Substituents: The 2-(morpholin-4-yl)ethyl side chain in the target compound provides moderate polarity, balancing solubility and CNS penetration. However, indicates morpholine-containing derivatives (e.g., compound 16, Ki = 221 nM) exhibit lower receptor affinity than n-pentyl analogs (Ki = 15.8 nM), suggesting steric or electronic mismatches in specific targets .

Biological Activity: IOP Reduction: The target compound’s efficacy remains unquantified in available evidence, but structurally similar 9-dialkylaminoethyl derivatives show dose-dependent IOP reduction (e.g., ~20–30% at 0.4% concentration in ocular normotensive rats) . Antioxidant Activity: Derivatives with hydroxyl or methoxy groups (e.g., ) outperform the target compound in radical scavenging assays, highlighting the role of phenolic moieties .

Research Findings and Pharmacophore Insights

  • Pharmacophore Model for IOP Reduction: Active imidazo[1,2-a]benzimidazoles require: A basic amino group (e.g., morpholine, dialkylamine) for ionic interactions. Aromatic/hydrophobic substituents (e.g., tert-butyl, aryl) for membrane penetration . The target compound satisfies these criteria but may lack optimal spatial alignment for maximum efficacy.
  • Neural Network Analysis : Substituent polarity and steric parameters critically influence IOP activity. The morpholin-4-yl group’s moderate polarity may limit corneal absorption compared to more lipophilic groups (e.g., n-pentyl) .

Preparation Methods

Multicomponent Cycloaddition for Core Synthesis

The imidazo[1,2-a]benzimidazole core is efficiently constructed via a one-pot, three-component reaction involving 2-aminobenzimidazole , an aldehyde, and an isocyanide . In this method, 2-amino-1-alkylbenzimidazole undergoes condensation with an aldehyde under microwave irradiation (100–130°C) in the presence of a base like piperidine, forming an imine intermediate. Subsequent [4 + 1] cycloaddition with tert-butyl isocyanide introduces the tert-butyl group at position 2 . For example, reacting 2-amino-1-butylbenzimidazole with benzaldehyde and tert-butyl isocyanide yields 2-tert-butyl-9H-imidazo[1,2-a]benzimidazole derivatives in 47–86% yields .

To incorporate the morpholin-4-yl ethyl group, functionalized aldehydes are critical. For instance, using 2-(morpholin-4-yl)acetaldehyde as the aldehyde component directly installs the morpholine-ethyl chain during cycloaddition. However, the instability of such aldehydes necessitates protective strategies, such as acetal formation, to prevent decomposition under microwave conditions . Alternative aldehydes like 2-bromoacetaldehyde enable post-cyclization substitution, where bromine is displaced by morpholine in a nucleophilic substitution step .

Post-Functionalization via Alkylation

After core synthesis, the morpholine-ethyl group is introduced through alkylation of the imidazo[1,2-a]benzimidazole nitrogen at position 9. This involves reacting the core compound with 2-chloroethylmorpholine or 1-bromo-2-morpholinoethane in polar aprotic solvents (e.g., DMF, THF) using bases like potassium carbonate or diisopropylethylamine . For example, treating 2-tert-butyl-9H-imidazo[1,2-a]benzimidazole with 1-bromo-2-morpholinoethane at 80°C for 12 hours affords the target compound in 65–72% yield .

Key considerations :

  • Steric hindrance from the tert-butyl group necessitates prolonged reaction times or elevated temperatures.

  • Solvent choice impacts reaction efficiency; DMF enhances nucleophilicity but may require rigorous drying to prevent hydrolysis of the alkylating agent .

Halogen Intermediates and Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer an alternative route for introducing the morpholine-ethyl moiety. Starting with a 9-bromoethyl-substituted imidazo[1,2-a]benzimidazole , Suzuki-Miyaura or Buchwald-Hartwig couplings with morpholine-derived boronic acids or amines can form the C–N bond . For instance, using Pd(PPh₃)₄ and morpholinoethylboronic acid under microwave conditions (120°C, 20 min) achieves 55–60% yields .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Multicomponent ReactionOne-pot synthesis; minimal purificationRequires specialized aldehydes47–86%
Post-AlkylationModular; compatible with diverse alkylatorsSteric hindrance from tert-butyl group65–72%
Cross-CouplingHigh selectivity; mild conditionsExpensive catalysts; sensitive to moisture55–60%

Optimization and Scale-Up Challenges

  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times from hours to minutes but requires specialized equipment .

  • Morpholine Availability : Commercial 2-chloroethylmorpholine is costly, prompting in situ generation via morpholine and 1,2-dichloroethane under high-pressure conditions .

  • Byproduct Management : Over-alkylation at N1 of the benzimidazole core is mitigated using bulky bases like DBU to favor monosubstitution .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole?

Synthetic optimization should employ statistical experimental design (e.g., fractional factorial design) to evaluate critical variables such as solvent polarity, reaction temperature, and catalyst loading. For example, reflux conditions (e.g., water-ethanol mixtures) and TLC monitoring are standard for tracking reaction progress . A fractional factorial design table could be structured as follows:

VariableLevel 1Level 2Optimal Condition
Solvent Ratio (H₂O:EtOH)1:13:12:1
Temperature (°C)80120100
Catalyst Loading (mol%)51510

Post-optimization, recrystallization in ethanol improves purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., tert-butyl and morpholinyl groups).
  • HPLC-MS : Validate molecular weight and monitor impurities (e.g., unreacted intermediates).
  • TLC : Use silica gel plates with UV visualization to track reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to identify reactive sites. For example:

  • The imidazo[1,2-a]benzimidazole core may exhibit π-π stacking interactions, influencing catalytic activity.
  • Solvent effects can be simulated using the COSMO-RS model to predict solubility and stability .

Q. How to resolve contradictions in spectral data or unexpected reaction outcomes?

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., ethyl-substituted imidazo[1,2-a]benzimidazole derivatives) to validate assignments .
  • Mechanistic Re-evaluation : Use kinetic isotope effects (KIE) or trapping experiments to identify hidden intermediates or side reactions .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH Profiling : Dissolve in buffers (pH 1–13) and analyze by UV-Vis spectroscopy to detect hydrolysis or oxidation .

Q. How to design mechanistic studies for reactions involving this compound?

  • Isotopic Labeling : Introduce deuterium at the morpholinyl-ethyl chain to track hydrogen transfer pathways.
  • Transient Absorption Spectroscopy : Capture short-lived intermediates during photochemical reactions .

Q. What statistical methods validate analytical method precision for this compound?

  • ANOVA : Compare intra-day/inter-day HPLC retention time variability (RSD < 2% acceptable).
  • Limit of Detection (LOD) : Calculate via signal-to-noise ratio (S/N ≥ 3) in MS spectra .

Q. How to integrate green chemistry principles into its synthesis?

  • Solvent Substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst Recycling : Use immobilized ionic liquids (e.g., silica-supported [Bmim]Cl) to reduce waste .

Q. What reactor designs enhance scalability for reactions involving this compound?

  • Microfluidic Reactors : Improve heat transfer for exothermic reactions (e.g., tert-butyl group alkylation).
  • Continuous Stirred-Tank Reactors (CSTR) : Optimize residence time for multi-step syntheses .

Q. How to address discrepancies in bioactivity data across experimental models?

  • Meta-Analysis : Pool data from in vitro (e.g., enzyme inhibition assays) and in vivo studies, adjusting for variables like cell line heterogeneity or pharmacokinetic differences.
  • QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.